molecular formula C24H24F2N6S B10937952 5-[1-(4-fluorobenzyl)piperidin-3-yl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol

5-[1-(4-fluorobenzyl)piperidin-3-yl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10937952
M. Wt: 466.6 g/mol
InChI Key: FXQFSJKJTUXWGU-UHFFFAOYSA-N
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Description

5-[1-(4-Fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a combination of fluorobenzyl, piperidyl, pyrazolyl, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidyl intermediate: This involves the reaction of 4-fluorobenzyl chloride with piperidine under basic conditions to form 1-(4-fluorobenzyl)piperidine.

    Synthesis of the pyrazolyl intermediate: This step involves the reaction of 2-fluorobenzyl bromide with hydrazine to form 1-(2-fluorobenzyl)hydrazine, which is then cyclized with an appropriate diketone to form the pyrazole ring.

    Formation of the triazole ring: The triazole ring is formed by reacting the pyrazolyl intermediate with an azide under copper-catalyzed conditions (click chemistry).

    Final coupling and sulfide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced analogs with hydrogenated functional groups

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl groups

Scientific Research Applications

5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
  • 1-(4-fluorobenzyl)-3-piperidyl derivatives
  • Triazole-based compounds with similar structural motifs

Uniqueness

5-[1-(4-fluorobenzyl)-3-piperidyl]-4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of fluorobenzyl, piperidyl, pyrazolyl, and triazolyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H24F2N6S

Molecular Weight

466.6 g/mol

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-4-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H24F2N6S/c25-20-9-7-17(8-10-20)14-30-12-3-5-19(15-30)23-27-28-24(33)32(23)22-11-13-31(29-22)16-18-4-1-2-6-21(18)26/h1-2,4,6-11,13,19H,3,5,12,14-16H2,(H,28,33)

InChI Key

FXQFSJKJTUXWGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NNC(=S)N3C4=NN(C=C4)CC5=CC=CC=C5F

Origin of Product

United States

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